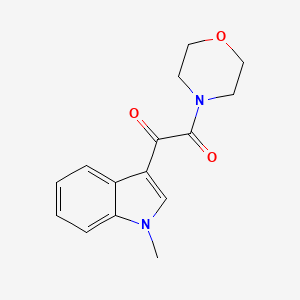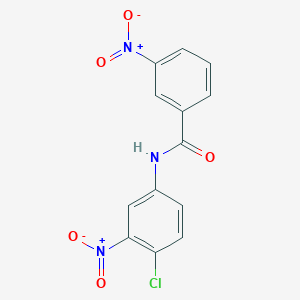![molecular formula C20H20N4O2 B4749357 N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4749357.png)
N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
Overview
Description
N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide, also known as "DPHC" is a chemical compound that has gained significant attention in scientific research. DPHC is a hydrazinecarboxamide derivative that exhibits various biological activities and has been investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of DPHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. DPHC has been found to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
DPHC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. DPHC has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. DPHC has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
DPHC has several advantages as a research tool, including its high potency and selectivity for its target enzymes and signaling pathways. However, DPHC also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the potential toxicity of DPHC and its metabolites must be carefully evaluated in preclinical studies before it can be considered for clinical use.
Future Directions
There are several future directions for research on DPHC, including:
1. Investigating the potential use of DPHC in combination with other drugs or therapies to enhance its therapeutic efficacy.
2. Developing new formulations of DPHC with improved solubility and bioavailability for in vivo administration.
3. Studying the mechanism of action of DPHC in more detail to identify new targets for therapeutic intervention.
4. Investigating the potential use of DPHC in other disease areas, such as cardiovascular disease and metabolic disorders.
5. Conducting clinical trials to evaluate the safety and efficacy of DPHC in humans.
In conclusion, DPHC is a promising chemical compound that has shown significant potential in scientific research for its therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses in various disease areas.
Scientific Research Applications
DPHC has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, DPHC has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurology, DPHC has been investigated for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, DPHC has been found to modulate the immune response and may have potential applications in treating autoimmune diseases.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4-pyrrol-1-ylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-5-7-18(15(14)2)21-20(26)23-22-19(25)16-8-10-17(11-9-16)24-12-3-4-13-24/h3-13H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZEENPNTZVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(methoxymethyl)-6-methyl-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4749285.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)

![4-benzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine](/img/structure/B4749319.png)
![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4749321.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749327.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![methyl 3-{[(3-methyl-1-piperidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4749336.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
